molecular formula C19H15NO B14691806 Hydroxylamine, N-(2-fluorenyl)-N-phenyl- CAS No. 31874-15-4

Hydroxylamine, N-(2-fluorenyl)-N-phenyl-

Cat. No.: B14691806
CAS No.: 31874-15-4
M. Wt: 273.3 g/mol
InChI Key: CIOUZNWEQGOFMG-UHFFFAOYSA-N
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Description

Hydroxylamine, N-(2-fluorenyl)-N-phenyl- is a compound that belongs to the class of arylhydroxylamines. These compounds are known for their significant roles in various chemical and biological processes. Hydroxylamine, N-(2-fluorenyl)-N-phenyl- is particularly notable for its applications in scientific research, especially in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of Hydroxylamine, N-(2-fluorenyl)-N-phenyl- typically involves the reaction of 2-fluorenylamine with phenylhydroxylamine. The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the reaction. Industrial production methods may involve more advanced techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Hydroxylamine, N-(2-fluorenyl)-N-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hydroxylamine, N-(2-fluorenyl)-N-phenyl- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is investigated for its potential therapeutic applications, including its role in drug development and cancer research.

Mechanism of Action

The mechanism of action of Hydroxylamine, N-(2-fluorenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. It can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets involved depend on the specific context and conditions of its use.

Comparison with Similar Compounds

Hydroxylamine, N-(2-fluorenyl)-N-phenyl- can be compared with other similar compounds, such as N-hydroxy-2-fluorenylacetamide and N-hydroxy-2-aminofluorene. These compounds share similar structural features and chemical properties but may differ in their specific applications and biological effects. The uniqueness of Hydroxylamine, N-(2-fluorenyl)-N-phenyl- lies in its specific combination of functional groups and its resulting reactivity and applications.

Properties

CAS No.

31874-15-4

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-N-phenylhydroxylamine

InChI

InChI=1S/C19H15NO/c21-20(16-7-2-1-3-8-16)17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h1-11,13,21H,12H2

InChI Key

CIOUZNWEQGOFMG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)O

Origin of Product

United States

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